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Compound of Interest

Compound Name: 2,5-Dimethyl-4-nitroaniline

Cat. No.: B186552

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic
properties of 2,5-Dimethyl-4-nitroaniline. The information presented herein is crucial for the
identification, characterization, and quantitative analysis of this compound in various research
and development settings. This guide includes tabulated spectroscopic data, detailed
experimental protocols for data acquisition, and a logical workflow for its spectroscopic
analysis.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 2,5-Dimethyl-4-nitroaniline.

Table 1: Nuclear Magnetic Resonance (NMR) Data

IH NMR (Proton NMR)

Chemical Shift (8) ppm Multiplicity Assignment

Data not available

Data not available

Data not available

Data not available
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13C NMR (Carbon-13 NMR)

Chemical Shift (8) ppm Assighment

Data not available

Data not available

Data not available

Data not available

Data not available

Data not available

Data not available

Data not available

Note: Specific experimental tH and 3C NMR data for 2,5-Dimethyl-4-nitroaniline were not
found in the available literature. The table is provided as a template for experimental data.

Table 2: Mass Spectrometry (MS) Data

The following predicted data was obtained from computational models.

Adduct mlz

[M+H]* 167.08151
[M+Na]* 189.06345
[M-H]~ 165.06695
[M+NHa]* 184.10805
[M+K]* 205.03739
[M]* 166.07368
[M]~ 166.07478
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Note: This data is predicted and may differ from experimental results.

Table 3: Infrared (IR) Spectroscopy Data

The characteristic IR absorption bands for aromatic nitro compounds are listed below. Specific
experimental data for 2,5-Dimethyl-4-nitroaniline is not available.

Wavenumber (cm~—?) Vibration Type Intensity
~3500-3300 N-H stretch (amine) Medium
~3100-3000 C-H stretch (aromatic) Medium
~2975-2850 C-H stretch (methyl) Medium
~1630-1575 N-H bend (amine) Medium
~1600, ~1475 C=C stretch (aromatic ring) Medium-Strong
~1550-1475 Asymmetric NOz2 stretch Strong
~1360-1290 Symmetric NOz2 stretch Strong

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Specific experimental data for the UV-Vis spectrum of 2,5-Dimethyl-4-nitroaniline is not
available. Aromatic nitroanilines typically exhibit strong absorption in the UV-Vis region due to 1t
- Tt* and n - TT* electronic transitions. The position of the maximum absorbance (Amax) is
solvent-dependent.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented
above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 13C NMR spectra of 2,5-Dimethyl-4-nitroaniline.

Materials:
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2,5-Dimethyl-4-nitroaniline

Deuterated solvent (e.g., CDCls, DMSO-de)

NMR tubes (5 mm)

Volumetric flask and pipette

NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
e Sample Preparation:

o Accurately weigh approximately 5-10 mg of 2,5-Dimethyl-4-nitroaniline for 'H NMR, and
20-50 mg for 3C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDCIl3) in a clean, dry vial.

o Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
e Instrument Setup:
o Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.
o Tune and match the probe for both the *H and 3C frequencies.
e 1H NMR Acquisition:
o Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
o Use a standard pulse sequence (e.g., a single 90° pulse).

o Set the number of scans (e.g., 8-16) and a suitable relaxation delay (e.g., 1-2 seconds).
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o Acquire the Free Induction Decay (FID).

e 13C NMR Acquisition:
o Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
o Use a proton-decoupled pulse sequence to simplify the spectrum.
o Set a larger number of scans (e.g., 128 or more) due to the low natural abundance of 13C.
o Acquire the FID.

» Data Processing:

o

Apply a Fourier transform to the FIDs of both *H and *3C spectra.

[¢]

Phase the resulting spectra.

[e]

Calibrate the chemical shifts using the residual solvent peak as a reference.

[e]

Integrate the peaks in the *H spectrum and pick the peaks in both spectra.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio (m/z) of 2,5-Dimethyl-4-nitroaniline and its
fragments.

Materials:

e 2,5-Dimethyl-4-nitroaniline

o HPLC-grade solvent (e.g., methanol, acetonitrile)

o Mass spectrometer (e.g., with Electrospray lonization - ESI)
Procedure:

e Sample Preparation:
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o Prepare a dilute solution of 2,5-Dimethyl-4-nitroaniline (e.g., 1-10 pg/mL) in a suitable
solvent.

e Instrument Setup:
o Calibrate the mass spectrometer using a standard calibration solution.

o Set the ionization source parameters (e.g., for ESI: capillary voltage, cone voltage,
desolvation gas flow, and temperature).

o Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).
o Data Acquisition:

o Introduce the sample solution into the mass spectrometer via direct infusion or through a
liquid chromatography system.

o Acquire the mass spectrum in both positive and negative ion modes if necessary.
e Data Analysis:
o Identify the molecular ion peak ([M]* or [M]~) and any adducts (e.g., [M+H]*, [M+Na]*).

o Analyze the fragmentation pattern to identify characteristic fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2,5-Dimethyl-4-nitroaniline by their
characteristic vibrational frequencies.

Materials:

2,5-Dimethyl-4-nitroaniline

Potassium bromide (KBr, spectroscopic grade)

Agate mortar and pestle

Pellet press
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e FT-IR spectrometer
Procedure (KBr Pellet Method):
e Sample Preparation:

o Grind a small amount (1-2 mg) of 2,5-Dimethyl-4-nitroaniline with approximately 100-200
mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is
obtained.

o Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
o Data Acquisition:

o Place the KBr pellet in the sample holder of the FT-IR spectrometer.

o Acquire a background spectrum of the empty sample compartment.

o Acquire the sample spectrum over a typical range (e.g., 4000-400 cm™1).
o Data Analysis:

o Identify the characteristic absorption bands corresponding to the functional groups present
in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorbance (Amax) of 2,5-Dimethyl-4-
nitroaniline.

Materials:

2,5-Dimethyl-4-nitroaniline

Spectroscopic grade solvent (e.g., ethanol, methanol)

Volumetric flasks and pipettes

Quartz cuvettes (1 cm path length)
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o UV-Vis spectrophotometer
Procedure:
e Sample Preparation:

o Prepare a stock solution of 2,5-Dimethyl-4-nitroaniline of a known concentration (e.g., 1
mg/mL) in the chosen solvent.

o Prepare a series of dilutions from the stock solution to obtain a concentration that gives an
absorbance reading in the optimal range of the instrument (typically 0.2-1.0).

o Data Acquisition:

o Fill a quartz cuvette with the pure solvent to be used as a blank.

o Record a baseline spectrum with the blank in the sample holder.

o Replace the blank with a cuvette containing the sample solution.

o Scan the absorbance of the sample over a relevant wavelength range (e.g., 200-600 nm).
o Data Analysis:

o Determine the wavelength(s) of maximum absorbance (Amax) from the spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
analysis of 2,5-Dimethyl-4-nitroaniline.
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A logical workflow for the spectroscopic analysis of 2,5-Dimethyl-4-nitroaniline.

This guide provides a foundational understanding of the spectroscopic characteristics of 2,5-
Dimethyl-4-nitroaniline. For more specific applications, further experimental validation and
data acquisition are recommended.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 2,5-Dimethyl-4-nitroaniline: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b186552#spectroscopic-data-for-2-5-dimethyl-4-
nitroaniline]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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